molecular formula C7H7NOS B1457058 2-(Thiazol-2-yl)but-3-yn-2-ol CAS No. 1202769-68-3

2-(Thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B1457058
CAS No.: 1202769-68-3
M. Wt: 153.2 g/mol
InChI Key: JJCFOOAPKUJAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiazol-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(Thiazol-2-yl)but-3-yn-2-ol is the NF-κB inducing kinase (NIK). NIK plays a crucial role in the non-canonical NF-κB pathway, which is involved in immune response regulation .

Mode of Action

This compound acts as a potent inhibitor of NIK. By inhibiting NIK, it prevents the activation of the non-canonical NF-κB pathway, thereby modulating immune responses .

Biochemical Pathways

The compound affects the non-canonical NF-κB pathway. Under normal conditions, NIK activates this pathway, leading to the production of various inflammatory cytokines. By inhibiting NIK, this compound reduces the production of these cytokines, thereby modulating inflammation .

Pharmacokinetics

It has been noted that the pharmacokinetics of this compound are satisfactory

Result of Action

The inhibition of NIK by this compound leads to a decrease in the production of inflammatory cytokines. This can result in the alleviation of symptoms in conditions characterized by excessive inflammation .

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFOOAPKUJAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=NC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety contribute to the inhibitory activity of the investigated compounds against NIK?

A1: While the paper doesn't explicitly detail the specific interactions of the this compound moiety with NIK, it highlights that this group, along with others, was introduced through a structure-based drug design approach. [] This suggests that the researchers utilized computational modeling and information about NIK's active site to incorporate this specific moiety into the designed compounds.

    Q2: What are the potential advantages of targeting NIK for the treatment of psoriasis, as suggested by this study?

    A2: The study demonstrates that inhibiting NIK with compounds containing the this compound moiety leads to a reduction in psoriasis-like symptoms in a mouse model. [] This suggests that NIK plays a crucial role in the inflammatory pathways driving psoriasis development. The potential advantages of targeting NIK in this context include:

    • Targeting the inflammatory cascade: NIK is a key upstream regulator of the non-canonical NF-κB pathway, which is heavily involved in inflammation. Inhibiting NIK could dampen this pathway, effectively reducing the production of pro-inflammatory cytokines and chemokines that drive psoriasis. []

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